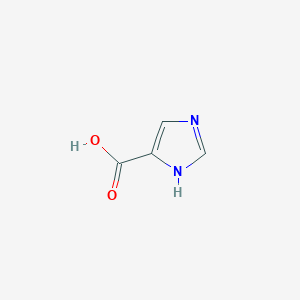

Imidazole-4-carboxylic acid

Description

Imidazole-4-carboxylic acid is under investigation in clinical trial NCT00583895 (Safety and Efficacy Study of Imcooh Cream in Patients Suffering From Moderate Atopic Dermatitis).

4-IMIDAZOLECARBOXYLIC ACID is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Propriétés

IUPAC Name |

1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCGTOZTHZDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147949 | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-84-0 | |

| Record name | 1H-Imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Imidazole-4-carboxylic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-carboxylic acid, a key heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. Detailed experimental protocols for prevalent synthetic routes, including the hydrolysis of ethyl imidazole-4-carboxylate and an adapted Radziszewski synthesis, are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, this document features visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as 4-carboxyimidazole, is an organic compound featuring an imidazole (B134444) ring substituted with a carboxylic acid group. The unique electronic properties of the imidazole ring, combined with the reactivity of the carboxylic acid moiety, make it a valuable intermediate in the synthesis of a wide array of functional molecules. Its derivatives have shown promise in the development of novel therapeutic agents, including antiplatelet and antimicrobial drugs. Moreover, its coordination capabilities have been exploited in the design of metal-organic frameworks (MOFs) and other advanced materials. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this important molecule.

Physicochemical Properties

This compound is typically a white to off-white solid. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| Melting Point | 294-295 °C (decomposes) | [2] |

| Boiling Point | 495 °C at 760 mmHg | [3] |

| pKa | 1.73 (carboxyl group), 2.69 (predicted, imidazole ring) | [3][4] |

| Solubility | Sparingly soluble in aqueous acid | [3] |

| Appearance | White to off-white solid | [4] |

| Density | 1.524 g/cm³ | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods involve the hydrolysis of its ester precursor and the Radziszewski reaction.

Hydrolysis of Ethyl Imidazole-4-carboxylate

This is a straightforward and high-yielding method for the preparation of this compound. The reaction involves the base-catalyzed hydrolysis of the corresponding ethyl ester.

Materials:

-

Ethyl imidazole-4-carboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving KOH in deionized water to a concentration of 1-2% (w/v).

-

Ethyl imidazole-4-carboxylate is mixed with the potassium hydroxide solution in a mass ratio of approximately 1:2.2.

-

The mixture is stirred at a controlled temperature of 25-30 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting ester has been consumed.

-

Upon completion of the reaction, the mixture is cooled in an ice bath.

-

Concentrated sulfuric acid is slowly added to the reaction mixture to adjust the pH to approximately 1-2, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold deionized water.

-

The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 1H-imidazole-4-carboxylic acid.

Workflow for the Hydrolysis of Ethyl Imidazole-4-carboxylate

Caption: Workflow for the synthesis of this compound via hydrolysis.

Radziszewski Imidazole Synthesis (Adapted)

A plausible, though less direct, route involves the synthesis of imidazole-4,5-dicarboxylic acid followed by selective decarboxylation.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

This precursor can be synthesized from tartaric acid.[7]

Materials:

-

d-Tartaric acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Aqueous ammonia (B1221849)

-

Formaldehyde solution

Procedure:

-

d-Tartaric acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield tartaric acid dinitrate.

-

The resulting tartaric acid dinitrate is then carefully reacted with an aqueous solution of ammonia and formaldehyde.

-

The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.

Step 2: Selective Mono-decarboxylation

Selective decarboxylation of imidazole-4,5-dicarboxylic acid to yield this compound can be challenging. It typically requires careful control of reaction conditions, such as temperature and solvent, and may involve the use of a catalyst.[6] A general approach involves heating the dicarboxylic acid in a high-boiling point solvent.

Procedure:

-

Imidazole-4,5-dicarboxylic acid is suspended in a high-boiling point solvent (e.g., glycerol (B35011) or quinoline).

-

The mixture is heated to a high temperature (typically above 200 °C).

-

The reaction is monitored for the evolution of carbon dioxide.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Radziszewski Synthesis Pathway (Conceptual)

Caption: Conceptual pathway for Radziszewski synthesis of this compound.

Spectroscopic Properties

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows two singlets in the aromatic region corresponding to the protons on the imidazole ring. A broad singlet corresponding to the carboxylic acid proton is also observed, and its chemical shift can be concentration-dependent.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.6 | Singlet | H-5 proton of the imidazole ring |

| ~7.1 | Singlet | H-2 proton of the imidazole ring |

| Broad | Singlet | -COOH proton |

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH (Carboxylic acid carbon) |

| ~138 | C-2 of the imidazole ring |

| ~127 | C-4 of the imidazole ring |

| ~122 | C-5 of the imidazole ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid and imidazole functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1680 | C=N stretch | Imidazole ring |

| ~1380 | C-N stretch | Imidazole ring amine |

| ~1160 | C-N stretch | Imidazole ring |

| ~1030 | C-O stretch | Carboxylic acid |

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in the pharmaceutical industry. The imidazole scaffold is a common feature in many biologically active molecules.

-

Antiplatelet Agents: Derivatives of this compound have been synthesized and identified as potent antiplatelet agents.

-

Antimicrobial Activity: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.

-

Coordination Chemistry: The molecule is utilized as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and drug delivery.[8]

-

Chemical Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules, including protected derivatives used in peptide and dendrimer chemistry.

Conclusion

This compound is a fundamentally important heterocyclic compound with a broad range of applications. This guide has provided a detailed overview of its synthesis, with specific experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further innovation and application of this versatile molecule.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. azooptics.com [azooptics.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxylic acid, a key heterocyclic organic compound, serves as a versatile building block in medicinal chemistry and materials science. Its rigid structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and relevant biological pathways.

Core Data Summary

Chemical and Physical Properties

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1072-84-0 | [1][2][3][4] |

| Molecular Formula | C₄H₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 112.09 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 294-295 °C (decomposes) | [1][6] |

| Boiling Point | 495 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.524 g/cm³ | [1] |

| pKa | 1.73 (carboxyl group), 2.69±0.10 (Predicted) | [1][5] |

| Solubility | Sparingly soluble in aqueous acid | [1] |

| InChI Key | NKWCGTOZTHZDHB-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(NC=N1)C(=O)O | [7] |

Chemical Structure

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two common and effective synthesis protocols.

Protocol 1: Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol details the base-catalyzed hydrolysis of an imidazole (B134444) ester to yield this compound.[4]

Materials:

-

Ethyl imidazole-4-carboxylate

-

Potassium hydroxide (B78521) (KOH) solution (1-2% w/v)

-

Sulfuric acid (H₂SO₄) solution

-

Recrystallization solvent (e.g., water or ethanol)

Procedure:

-

Prepare a 1-2% (w/v) solution of potassium hydroxide in water.

-

Mix the ethyl imidazole-4-carboxylate with the KOH solution. A mass ratio of approximately 1:2.2 to 1:2.5 of the ester to the KOH solution is recommended.[4]

-

Stir the mixture at a controlled temperature of 25-30 °C.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

-

Once the reaction is complete, slowly add sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.[2][4]

-

The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.[4]

-

Filter the crude product.

-

Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain the pure 1H-imidazole-4-carboxylic acid.[2]

Protocol 2: Synthesis from Imidazole and Carbon Dioxide

This method involves the direct carboxylation of imidazole using high pressure and temperature.[8]

Materials:

-

Imidazole

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Liquid Carbon Dioxide (CO₂)

-

Acid for work-up (e.g., HCl)

Procedure:

-

In a high-pressure autoclave, combine 544 g (8 moles) of imidazole and 1,380 g (10 moles) of potassium carbonate.[8]

-

Add 1,000 ml of liquid CO₂ to the autoclave.[8]

-

Heat the reaction mixture to 219 °C under a pressure of 120 bar for 2.5 hours.[8]

-

After the reaction, cool the autoclave and vent the excess CO₂.

-

Acidify the reaction mixture to a pH of 3.[8]

-

Slowly heat the acidified mixture to 100 °C over the course of 1 hour to precipitate the product.[8]

-

Filter the precipitated solid and dry to yield this compound.[8]

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: It is a key building block for derivatives that exhibit antiplatelet activity.[1][9] Some of these derivatives function as antagonists of the P2Y12 receptor, a critical target in antithrombotic therapies.[1][3]

-

Coordination Chemistry: The molecule is widely used to generate various types of coordination polymers.[10] The anion of 4-imidazolecarboxylic acid has been shown to stabilize binuclear hydroxo complexes of trivalent lanthanides.[10]

-

Materials Science: It is used in the development of new materials, including imidazole-functionalized poly(propylene imine) dendrimers, which have potential applications in catalysis, gas storage, and drug delivery systems.[1][3]

Signaling Pathway and Logical Relationships

Derivatives of this compound have been identified as potent antiplatelet agents, with some acting as antagonists to the P2Y12 receptor.[1][3] The following diagrams illustrate the experimental workflow for a common synthesis method and the signaling pathway affected by these derivatives.

References

- 1. Synthesis and antiplatelet activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 6. ahajournals.org [ahajournals.org]

- 7. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Imidazole-4-carboxylic Acid: Physicochemical Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and purification, and visual representations of key experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound (ICA), also known as 4-carboxyimidazole, is a heterocyclic organic compound that features both an imidazole (B134444) ring and a carboxylic acid functional group.[1][2] This unique structure imparts a high degree of polarity to the molecule.[1] It is a white to off-white solid powder at room temperature.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂ | [4] |

| Molecular Weight | 112.09 g/mol | [4][5] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 294-295 °C (decomposes) | [5] |

| Boiling Point | 495 °C at 760 mmHg | [5] |

| Density | 1.524 g/cm³ | [5] |

| Flash Point | 253.2 °C | [5] |

| Vapor Pressure | 1.29E-10 mmHg at 25°C | [5] |

| Odor | Odorless | [3] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value/Description | Reference |

| pKa | 1.73 (carboxyl group), 2.69±0.10 (Predicted) | [3][5] |

| Solubility | Sparingly soluble in aqueous acid.[5] Slightly soluble in water.[3] Soluble in polar organic solvents like alcohols and ketones.[1] In DMSO: 10 mg/mL (89.22 mM; requires ultrasound).[2] | |

| pH of Aqueous Solution | Acidic | [3] |

| Stability | Stable under normal conditions.[1] Can undergo reactions under strong acid or base conditions.[1] | |

| Storage | Store in a cool, dry place in a tightly sealed container.[3] Recommended storage at refrigerator temperature or -20°C for long-term.[2][5] |

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis.[1] The carboxylic acid group can readily undergo esterification and acid-base neutralization reactions.[1] It is utilized in the synthesis of various functionalized organic materials, including dendritic polypropylene (B1209903) imines and coordination polymers.[1]

In coordination chemistry, it acts as a ligand for the synthesis of lanthanide sulfate-carboxylates and tetranuclear manganese carboxylate complexes.[6] It plays a role in stabilizing specific forms of metal ions, which can influence the progress of chemical reactions, such as the hydrolysis of phosphate (B84403) esters catalyzed by lanthanide metals.[2]

Derivatives of this compound have been synthesized and identified as antiplatelet agents.[7] Furthermore, the compound is under investigation in a clinical trial for its safety and efficacy in treating moderate atopic dermatitis.[4]

Experimental Protocols

A common method for the synthesis of this compound involves the hydrolysis of its ethyl ester.[6][8]

Protocol: Hydrolysis of Ethyl Imidazole-4-carboxylate [8][9]

-

Reaction Setup: Mix ethyl imidazole-4-carboxylate with a 1-2% potassium hydroxide (B78521) (KOH) solution. A mass ratio of approximately 1:2.2 to 1:2.5 (ester to KOH solution) is recommended.[9]

-

Reaction Conditions: Stir the mixture at a controlled temperature of 25-30 °C.[9]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until all the starting ester has been consumed.[9]

-

Acidification: Once the reaction is complete, slowly add a sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2. This will cause the crude this compound to precipitate out of the solution.[8][9]

-

Isolation: Filter the precipitated crude product.[9]

-

Purification: Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain the pure 1H-imidazole-4-carboxylic acid.[8][9]

To minimize the potential side reaction of decarboxylation, it is crucial to maintain careful control over the reaction temperature and avoid excessive heating during workup.[9]

Recrystallization is a highly effective method for purifying solid this compound.[9]

Protocol: Recrystallization [9]

-

Solvent Selection: Choose a suitable solvent or solvent mixture, commonly water or ethanol.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration (Hot): Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by filtration.

-

Drying: Dry the crystals, for example, in a vacuum oven.

Another purification technique is acid-base extraction, which leverages the acidic nature of the carboxylic acid group.[9]

Protocol: Acid-Base Extraction [9]

-

Dissolution: Dissolve the crude product in a suitable organic solvent.

-

Extraction: Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will move into the aqueous layer as its salt.

-

Separation: Separate the aqueous and organic layers.

-

Precipitation: Acidify the aqueous layer to precipitate the pure product.

-

Isolation: Filter the precipitate to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for verifying the purity of this compound.[10]

-

Technique: Reverse-phase (RP) HPLC.

-

Stationary Phase: A C18 column is a suitable choice.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid (for Mass Spectrometry compatibility).

-

Detection: UV detection is commonly used.

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectral Data References for this compound

| Spectral Data Type | Source/Reference |

| ¹H NMR | ChemicalBook, SpectraBase[13][14] |

| ¹³C NMR | ChemicalBook[13] |

| Mass Spectrometry (MS) | ChemicalBook, SpectraBase[13][14] |

| Infrared (IR) Spectroscopy | ChemicalBook[13] |

The ¹H NMR spectrum is typically run in a solvent like DMSO-d₆.[14]

This guide provides foundational knowledge on this compound, which is essential for its application in research and development. The provided protocols and data tables are intended to facilitate experimental work and further investigation into this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1H-Imidazole-4-Carboxylic Acid | Properties, Uses, Safety, Supplier Information – Buy High Purity this compound China [chemheterocycles.com]

- 4. This compound | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]

- 7. Synthesis and antiplatelet activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]

- 13. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Crystal Structure of Imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of imidazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document details the key crystallographic parameters, experimental protocols for its synthesis and crystallization, and a thorough examination of the intermolecular forces that govern its solid-state architecture.

Crystallographic Data

The crystal structure of this compound (C₄H₄N₂O₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₄H₄N₂O₂ |

| Formula Weight | 112.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.8696 (3) Å |

| b | 12.1152 (10) Å |

| c | 10.2229 (9) Å |

| α | 90° |

| β | 97.433 (3)° |

| γ | 90° |

| Volume | 475.49 (7) ų |

| Z | 4 |

| Calculated Density | 1.566 Mg/m³ |

| Absorption Coefficient (μ) | 0.13 mm⁻¹ |

| F(000) | 232 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 4.1 to 28.3° |

| Reflections collected | 3881 |

| Independent reflections | 1155 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.036, wR2 = 0.101 |

| R indices (all data) | R1 = 0.041, wR2 = 0.106 |

| Goodness-of-fit on F² | 1.07 |

Molecular Structure and Conformation

The imidazole (B134444) ring is essentially planar, and the carboxylic acid group is twisted slightly with respect to the ring. The key bond lengths and angles are presented in the following table, providing insight into the electronic distribution within the molecule.

| Bond | Length (Å) | Angle | Degree (°) |

| O1—C4 | 1.258 (1) | O1—C4—O2 | 125.6 (1) |

| O2—C4 | 1.270 (1) | O1—C4—C2 | 118.0 (1) |

| N1—C1 | 1.325 (1) | O2—C4—C2 | 116.4 (1) |

| N1—C2 | 1.381 (1) | C1—N1—C2 | 108.3 (1) |

| N2—C1 | 1.321 (1) | C1—N2—C3 | 108.4 (1) |

| N2—C3 | 1.378 (1) | N1—C1—N2 | 111.4 (1) |

| C2—C3 | 1.365 (2) | N1—C2—C3 | 106.3 (1) |

| C2—C4 | 1.482 (2) | N1—C2—C4 | 123.5 (1) |

| C3—C2—C4 | 130.2 (1) | ||

| N2—C3—C2 | 105.6 (1) |

Supramolecular Assembly and Hydrogen Bonding Network

The crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions play a crucial role in the packing of the molecules in the solid state. The primary hydrogen bonding motifs are:

-

Carboxylic Acid Dimer: Two molecules form a centrosymmetric dimer via strong O—H···O hydrogen bonds between their carboxylic acid groups.

-

Imidazole Chain: The imidazole rings of adjacent dimers are linked through N—H···N hydrogen bonds, forming infinite chains along the c-axis.

-

Inter-chain Linkage: These chains are further connected by C—H···O interactions, creating a three-dimensional supramolecular architecture.

The geometry of the key hydrogen bonds is detailed in the table below.

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O1—H1A···O2ⁱ | 0.82 | 1.82 | 2.635 (1) | 172 |

| N1—H1···N2ⁱⁱ | 0.86 | 2.01 | 2.868 (2) | 175 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z-1

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrolysis of ethyl imidazole-4-carboxylate.[1]

Materials:

-

Ethyl imidazole-4-carboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Sulfuric acid (H₂SO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A solution of potassium hydroxide is prepared.

-

Ethyl imidazole-4-carboxylate is added to the KOH solution. The mixture is stirred at a controlled temperature (e.g., 30°C) until the reaction is complete, which can be monitored by thin-layer chromatography.[1]

-

The reaction mixture is then cooled, and sulfuric acid is added slowly to adjust the pH to approximately 1-2, leading to the precipitation of the crude product.[1]

-

The crude this compound is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield crystalline this compound.[1]

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol or a water/ethanol mixture) at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to stand undisturbed at room temperature.

-

Slow evaporation of the solvent over several days will lead to the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation. The collected data are processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the resulting crystal structure.

References

The Multifaceted Biological Activities of Imidazole-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) ring is a prominent scaffold in medicinal chemistry, bestowing upon its derivatives a wide array of pharmacological properties. Among these, imidazole-4-carboxylic acid and its derivatives have emerged as a particularly versatile class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, antiplatelet, and antiviral properties. Detailed experimental protocols for key biological assays, a comprehensive summary of quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.

Inhibition of Key Signaling Pathways

Several studies have elucidated the mechanisms by which these derivatives exert their cytotoxic effects, primarily through the inhibition of crucial signaling cascades.

Derivatives of imidazole have been identified as potent inhibitors of the Epidermal Growth factor Receptor (EGFR), a key player in cell proliferation and survival.[1] Overactivation of the EGFR pathway is a common feature in many cancers. Imidazole-based inhibitors can block the ATP binding site of the EGFR tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to cell cycle arrest and apoptosis in cancer cells.[2][3][4]

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased metastasis and poor prognosis in several cancers. Imidazole derivatives have been shown to inhibit FAK, leading to the suppression of downstream signaling pathways such as the PI3K/Akt and JNK/STAT3 pathways, ultimately inducing apoptosis and inhibiting cell migration.[5][6]

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. While direct inhibition of this pathway by this compound derivatives is an area of ongoing research, the imidazole scaffold is a key component in molecules designed to target components of this pathway.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ester 5c | - | 1 (PAF antagonistic activity) | [2][8] |

| Carboxamide 6c | - | 2 (ADP antagonistic properties) | [2][8] |

| Compound 6g | - | 4 (PAF antagonistic) | [2][8] |

| Compound 6i | - | 0.15 (antiadrenergic), 0.66 (PAF antagonistic) | [2][8] |

| Purine target compound 46 | MDA-MB-231 | 1.22 | [9] |

| Purine target compound 48 | MDA-MB-231 | 2.29 | [9] |

| Purine 47 | A549 | 2.29 - 9.96 | [9] |

| Benzimidazole-pyrazole derivative 37 | A549 | 2.2 | [9] |

| Benzimidazole-pyrazole derivative 38 | A549 | 2.8 | [9] |

| 1-Substituted-2-aryl imidazoles | Various | 0.08 - 1.0 | [9] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 | 0.05 | [10] |

| Imidazole 28 | - | 2 (CHK-2 inhibitor) | [10] |

| Imidazole 29 | - | 15 (CHK-2 inhibitor) | [10] |

| Imidazole derivative 5 | MCF-7, HepG2, HCT-116 | < 5 | [11] |

| Compound 3d | MCF-7, MDA-MB-231 | 43.4, 35.9 | [12] |

| Compound 4d | MCF-7, MDA-MB-231 | 39.0, 35.1 | [12] |

| BCTA | A549, NCI-H460, NCI-H23 | 1.09, 2.01, 3.28 | [13] |

| Compound 4a | Huh7 | 4.29 | [13] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives against cancer cell lines.[14][15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, with data presented as minimum inhibitory concentrations (MIC).

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [16][17] |

| HL1 | MRSA | 1250 | [16][17] |

| HL1 | Acinetobacter baumannii | 1250 | [16] |

| HL1 | Pseudomonas aeruginosa | 5000 | [16] |

| HL2 | Staphylococcus aureus | 625 | [16][17] |

| HL2 | MRSA | 625 | [16][17] |

| Compound 3b | Bacillus subtilis | 4 | [18] |

| Compound 3b | E. coli | 128 | [18] |

| Thiazole and Imidazole Derivatives | P. mirabilis, S. dysenteriae, L. monocytogenes | 125 - 1000 | [19] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.[16]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Standard antibiotic (positive control)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivatives in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antiplatelet Activity

Certain this compound derivatives have been identified as potent antiplatelet agents, suggesting their potential in the treatment of thrombotic diseases.[2][8]

Quantitative Antiplatelet Activity Data

The following table summarizes the in vitro antiplatelet activity of various this compound derivatives, with data presented as half-maximal inhibitory concentrations (IC50).

| Derivative/Compound | Inducer | IC50 (µM) | Reference |

| Ester 5c | PAF | 1 | [2][8] |

| Ester 5c | COX-1 | 0.4 | [2][8] |

| Carboxamide 6c | ADP | 2 | [2][8] |

| Compound 6g | PAF | 4 | [2][8] |

| Compound 6g | COX-1 | 1 | [2][8] |

| Derivative 6i | Adrenaline | 0.15 | [2][8] |

| Derivative 6i | PAF | 0.66 | [2][8] |

| Compound 11c | Collagen | 90 | [8] |

| Compound 12d | Collagen | 95 | [8] |

| Compound 11c | Serotonin | 25 | [8] |

| Compound 12d | Serotonin | 30 | [8] |

| Compound 11c | Adrenaline | 25 | [8] |

| Compound 12d | PAF | 15 | [8] |

| Compound R4 | Collagen | 0.55 | [20] |

| Compound R4 | ADP | 0.26 | [20] |

| Compound 3b | ADP | 39 | [21] |

Experimental Protocol: Born's Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to various agonists, a standard method for evaluating antiplatelet agents.[3][5][22]

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet aggregation inducers (e.g., ADP, collagen, arachidonic acid, PAF)

-

This compound derivatives

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Aggregometer Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Add the this compound derivative or vehicle control and incubate for a short period.

-

Add a platelet aggregation inducer to initiate aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The IC50 value is determined by testing a range of compound concentrations.

Antiviral Activity

The imidazole scaffold is present in numerous antiviral drugs, and derivatives of this compound have also shown promise in this area.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of various this compound derivatives, with data presented as half-maximal effective concentrations (EC50).

| Derivative/Compound | Virus | EC50 (µM) | Reference |

| Compound 1 | Zika Virus (African strain) | 1.9 | [23][24] |

| Compound 2a | Yellow Fever Virus | 1.7 | [24] |

| Compound 2a | Zika Virus | 4.5 | [24] |

| Compound 5a | Influenza A | 0.3 | [23][24] |

| Compound 5b | Influenza A | 0.4 | [23][24] |

| Compound 16a | Hepatitis C Virus | 36.6 (µg/mL) | [23] |

| Compound 29e | HIV-1 | 0.18 | [23] |

| Compound 29b | HIV-1 | 0.20 | [23] |

| Compound 35a | Vaccinia Virus | 2 (mg/mL) | [23] |

| Compound 35b | Vaccinia Virus | 4 (mg/mL) | [23] |

| Compound 36a | Vaccinia Virus | 0.1 | [23] |

| Compound 36b | BVDV | 1.5 | [23] |

| Compound 36c | BVDV | 0.8 | [23] |

| Compound 36d | BVDV | 1.0 | [23] |

| Compound 1f | Vaccinia Virus | 0.35 | [25] |

| Compound 1e | Vaccinia Virus | 0.45 | [25] |

Synthesis of this compound Derivatives

A variety of synthetic methods have been developed for the preparation of this compound and its derivatives.

Debus-Radziszewski Imidazole Synthesis

This is a classic and versatile multi-component reaction for the synthesis of substituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8][9]

Hydrolysis of Imidazole-4-carboxylate Esters

Imidazole-4-carboxylic acids can be readily obtained by the hydrolysis of their corresponding esters, typically under basic or acidic conditions.[25][26]

General Procedure (Base-catalyzed hydrolysis):

-

Dissolve the ethyl imidazole-4-carboxylate in an aqueous solution of a strong base (e.g., KOH or NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

-

Collect the product by filtration and purify by recrystallization.

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, antiplatelet, and antiviral agents, coupled with their synthetic accessibility, makes them highly attractive scaffolds for drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel imidazole-based therapeutics. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their promising in vitro activities into clinically effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antiplatelet activity of new this compound derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wnt Beta-Catenin Signaling Pathway | BioRender Science Templates [biorender.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. healthbiotechpharm.org [healthbiotechpharm.org]

- 21. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 23. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Imidazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of imidazole-4-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for obtaining these spectra. Additionally, a representative synthetic pathway is visualized to illustrate its preparation.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide key insights into its proton and carbon environments.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for the protons on the imidazole (B134444) ring and the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.7 | Singlet | 1H | Imidazole ring proton (C2-H) |

| ~7.6 | Singlet | 1H | Imidazole ring proton (C5-H) |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | Carboxylic acid carbon (-COOH) |

| ~138 | Imidazole ring carbon (C2) |

| ~128 | Imidazole ring carbon (C4) |

| ~120 | Imidazole ring carbon (C5) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of solid this compound exhibits absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as vibrations of the imidazole ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Medium | C=N stretch (imidazole ring)[1] |

| ~1550 | Medium | N-H bend (imidazole ring) |

| ~1380 | Medium | C-N stretch (imidazole ring amine)[1] |

| ~1160 | Medium | C-N stretch[1] |

| ~1030 | Medium | C-O stretch[1] |

| ~787 | Medium | C-H bend[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Under electron ionization (EI), this compound undergoes characteristic fragmentation.

| m/z | Relative Intensity | Proposed Fragment |

| 112 | High | Molecular ion [M]⁺ |

| 95 | Moderate | [M - OH]⁺ |

| 68 | High | [M - COOH]⁺ (imidazole ring) |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

Infrared (IR) Spectroscopy (Solid State)

Objective: To obtain an FT-IR spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

-

Mortar and pestle (for KBr pellet method)

-

Potassium bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

Procedure (KBr Pellet Method): [2]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[2]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization mass spectrometry.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an electron ionization (EI) source

-

Direct insertion probe or GC inlet

-

Volatile solvent (if using a GC inlet)

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

-

Instrument Setup: Insert the probe into the mass spectrometer's ion source.

-

Ionization: The probe is heated to volatilize the sample, which is then ionized by a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Synthesis Pathway

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester, ethyl imidazole-4-carboxylate. This process is a straightforward and efficient method for producing the desired carboxylic acid.[3][4]

References

The Genesis of a Heterocyclic Cornerstone: An In-depth Technical Guide to the Discovery and History of Imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of Imidazole-4-carboxylic acid, a key heterocyclic compound. Delving into its seminal synthetic routes, this document offers detailed experimental protocols for its preparation, presents quantitative data in a structured format, and visualizes the foundational chemical pathways that led to its accessibility. This guide serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering insights into the origins and evolution of this important molecular scaffold.

Discovery and Foundational Syntheses

The history of this compound is intricately linked to the pioneering work on the imidazole (B134444) (glyoxaline) ring system in the early 20th century. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the specific 4-carboxylic acid derivative's emergence is primarily attributed to the work of Frank Lee Pyman.

In a landmark 1916 paper published in the Journal of the Chemical Society, Pyman described the synthesis of "glyoxaline-4(or 5)-carboxylic acid" as part of his broader investigations into imidazole derivatives and a new synthesis of the amino acid histidine.[1] This seminal work laid the foundation for accessing this important building block.

Two principal historical routes to this compound became prominent:

-

Oxidation of 4(5)-Hydroxymethylimidazole: Pyman's initial synthesis involved the oxidation of 4(5)-hydroxymethylglyoxaline.[1][2] This method established a direct pathway to the carboxylic acid from a readily accessible precursor.

-

Partial Decarboxylation of Imidazole-4,5-dicarboxylic Acid: A subsequent method, developed by Fargher and Pyman in 1919, involved the partial decarboxylation of imidazole-4,5-dicarboxylic acid.[2] This dicarboxylic acid could itself be synthesized from tartaric acid, providing a multi-step but effective route.

These early methods, while foundational, often involved harsh reaction conditions and were later supplemented by more efficient and scalable processes.

Tabular Summary of Historical Synthesis Methods

The following table summarizes the key historical methods for the synthesis of this compound and its direct precursor, Imidazole-4,5-dicarboxylic acid.

| Method | Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield | Reference |

| Oxidation | 4(5)-Hydroxymethylglyoxaline | Nitric Acid | This compound | Not explicitly stated in the 1916 paper | Pyman, 1916[1] |

| Partial Decarboxylation | Imidazole-4,5-dicarboxylic acid | Boiling Aniline | Imidazole-4-carboxanilide (hydrolyzed to the acid) | Not explicitly stated | Fargher and Pyman, 1919[2] |

| Synthesis of Precursor | Tartaric acid dinitrate | Ammonia (B1221849), Formaldehyde | Imidazole-4,5-dicarboxylic acid | Not explicitly stated | Maquenne, 1891[3] |

| Oxidation of Precursor | Benzimidazole | Potassium Permanganate or Potassium Dichromate | Imidazole-4,5-dicarboxylic acid | Not explicitly stated | 1956 work[3] |

Detailed Historical Experimental Protocols

The following are detailed experimental protocols for the key historical syntheses of this compound and its precursor, based on the foundational literature.

Synthesis of Imidazole-4,5-dicarboxylic Acid from Tartaric Acid (based on Fargher and Pyman, 1919)

This procedure outlines the synthesis of the dicarboxylic acid precursor.

Step 1: Preparation of Tartaric Acid Dinitrate

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, powdered d-tartaric acid is added.

-

The mixture is stirred until the tartaric acid dissolves.

-

Concentrated sulfuric acid is then slowly added while maintaining a controlled temperature.

Step 2: Ammonolysis and Cyclization

-

The resulting tartaric acid dinitrate solution is then reacted with an aqueous solution of ammonia and formaldehyde.

-

The reaction mixture is allowed to stand, during which the imidazole-4,5-dicarboxylic acid precipitates.

-

The precipitate is isolated by filtration.

Partial Decarboxylation of Imidazole-4,5-dicarboxylic Acid to this compound (based on Fargher and Pyman, 1919)

This procedure describes the conversion of the dicarboxylic acid to the target monocarboxylic acid.

-

Imidazole-4,5-dicarboxylic acid is boiled in aniline. This results in the formation of imidazole-4-carboxanilide through the loss of one carboxyl group.

-

The resulting anilide is then hydrolyzed by heating in an acidic or alkaline solution to yield this compound.[2]

Biological Significance and Early Drug Development

The imidazole nucleus is a privileged structure in medicinal chemistry, and derivatives of this compound have been the subject of significant investigation for their therapeutic potential.

-

Anti-tubercular Activity: Substituted 1H-imidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promise as a scaffold for the development of new anti-tubercular agents.[4]

-

Anti-platelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been identified as anti-platelet agents, with some derivatives exhibiting inhibitory effects on cyclooxygenase-1 (COX-1) and antagonistic properties at various platelet receptors.[5]

-

Precursor in Purine (B94841) Biosynthesis: While this compound itself is not a direct intermediate, the structurally related compound 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is a key intermediate in the de novo biosynthesis of purine nucleotides.[6][7] This pathway is fundamental to the formation of DNA, RNA, and essential energy-carrying molecules like ATP.

Visualizations of Chemical and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the historical synthesis of this compound and its connection to the biologically crucial purine biosynthesis pathway.

Caption: Historical Synthetic Pathways to this compound.

References

- 1. XXII.—Derivatives of glyoxaline-4(or 5)-formaldehyde and glyoxaline-4(or 5)-carboxylic acid. A new synthesis of histidine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Synthesis and antiplatelet activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purines, pyrimidines, and imidazoles. Part XXV. Some chemical reactions and interconversions of intermediates in the sequence of biosynthesis de novo of purine nucleotides leading to imidazole nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Imidazole-4-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Imidazole-4-carboxylic acid (CAS No. 1072-84-0), a heterocyclic organic compound used in various chemical syntheses, including the development of pharmaceutical compounds and coordination polymers.[1][2] Due to its hazard profile, proper handling and safety precautions are essential to minimize risk in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel to be aware of these hazards before handling the compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | |

| Source: Aggregated GHS information from multiple sources.[3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is vital for safe storage and handling.

Table 2: Physicochemical Data

| Property | Value |

| CAS Number | 1072-84-0 |

| EC Number | 214-017-8 |

| Molecular Formula | C₄H₄N₂O₂ |

| Molecular Weight | 112.09 g/mol [5] |

| Appearance | White to off-white or tan solid powder[1][2][5] |

| Melting Point | 294-295 °C (lit.)[2] |

| Boiling Point | 495 °C at 760 mmHg[2] |

| Flash Point | 253.2 °C[2] |

| Density | 1.524 g/cm³[2] |

| Solubility | Sparingly soluble in aqueous acid.[2] Soluble in polar organic solvents like alcohols and ketones.[1] |

| pKa | 2.69 ± 0.10 (Predicted)[2] |

| Note: Some properties are predicted or based on literature values and may vary. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure appropriate PPE is selected.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[6][7] | Protects against eye irritation from dust particles and splashes.[3] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A fully buttoned lab coat.[6] | Prevents skin irritation upon contact.[3] |

| Respiratory Protection | For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or if dust cannot be controlled, a full-face respirator with appropriate cartridges.[6] | Prevents respiratory tract irritation from inhalation of the powder.[3] |

Handling Procedures

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6]

-

Avoid generating dust during handling.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Containers should be kept tightly closed when not in use.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving solid irritants like this compound. These should be adapted to specific experimental needs and performed only after a thorough, task-specific risk assessment.

Protocol for Weighing this compound

Objective: To accurately weigh a specific amount of solid this compound while minimizing exposure.

Methodology:

-

Preparation: Designate a specific area for weighing, preferably inside a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable bench paper.

-

Tare Method: Place an empty, sealable container (e.g., a vial with a cap) on the analytical balance and press the tare button to zero the mass.

-

Transfer: Move the tared container into the chemical fume hood. Carefully use a clean spatula to transfer the desired amount of this compound powder into the container. Avoid creating airborne dust.

-

Seal and Re-weigh: Securely close the container lid. Remove the sealed container from the fume hood and place it back on the balance to obtain the final weight.

-

Adjustments: If weight adjustments are necessary, return the sealed container to the fume hood to add or remove material.

-

Cleanup: Decontaminate the spatula and work surface with a damp cloth or towel. Dispose of the bench paper and any contaminated materials as hazardous waste.

Protocol for Spill Cleanup

Objective: To safely clean and decontaminate a small spill of this compound.

Methodology:

-

Alert and Isolate: Immediately alert personnel in the vicinity. Isolate the spill area to prevent spreading. If the spill is large or involves other hazardous materials, evacuate and follow emergency procedures.

-

Don PPE: Wear appropriate PPE as listed in Table 3, including respiratory protection, eye protection, gloves, and a lab coat.

-

Containment: For a solid spill, carefully sweep up the material using a brush and dustpan, minimizing dust generation. A HEPA-filtered vacuum can also be used. Do not dry sweep.

-

Collection: Place the collected powder and any contaminated cleaning materials (e.g., paper towels, gloves) into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontamination: Wipe the spill area with a damp cloth or paper towels. Wash the surface with soap and water.

-

Disposal: Dispose of all contaminated materials, including the cleaning cloths and used PPE, as hazardous chemical waste according to institutional and local regulations.

-

Reporting: Report the incident to the laboratory supervisor.

Logical and Workflow Visualizations

Risk Assessment and Handling Workflow

The following diagram outlines the logical steps for assessing risk and implementing controls before working with this compound.

Caption: Risk assessment workflow for this compound.

Spill Response Decision Workflow

This diagram provides a decision-making framework for responding to a chemical spill involving this compound.

Caption: Decision workflow for responding to a chemical spill.

Toxicological and First Aid Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated. No quantitative data such as LD50 values are readily available. Based on its GHS classification, it should be treated as an irritant to the skin, eyes, and respiratory system.

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Disposal Considerations

All waste containing this compound, including contaminated materials from spill cleanups, must be disposed of as hazardous waste. Collect waste in suitable, labeled, and closed containers. Disposal must be conducted in accordance with all local, regional, and national regulations. Contact your institution's environmental health and safety department for specific guidance.

References

An In-depth Technical Guide to Imidazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of Imidazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity: IUPAC Name and Synonyms

This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with a carboxylic acid group. Due to tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring, the carboxylic acid group can be designated at either position 4 or 5. Consequently, the compound is referred to by several names in the literature. The IUPAC preferred name is 1H-imidazole-4-carboxylic acid .

Common synonyms for the compound include:

The Chemical Abstracts Service (CAS) registry number for this compound is 1072-84-0 [1][2].

Physicochemical Properties